
methyl 1-cinnamoyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cinnamoyl-1H-indole-3-carboxylate, also known as MIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The molecule belongs to the class of indole derivatives and has a molecular weight of 309.35 g/mol. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of methyl 1-cinnamoyl-1H-indole-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation and oxidative stress in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 1-cinnamoyl-1H-indole-3-carboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to study the compound's pharmacological properties and potential therapeutic uses. However, one of the limitations of using this compound in lab experiments is that it is a relatively new compound, and its potential side effects and toxicity are not fully understood.
Future Directions
There are several future directions for research on methyl 1-cinnamoyl-1H-indole-3-carboxylate. One area of research could focus on the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of research could focus on the compound's potential use as an antioxidant and anti-inflammatory agent. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties, and it has potential therapeutic uses in the treatment of neurodegenerative diseases. Further research is needed to fully understand the compound's potential therapeutic uses and potential side effects.
Synthesis Methods
Methyl 1-cinnamoyl-1H-indole-3-carboxylate can be synthesized using various methods, including the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the condensation of an aryl hydrazine and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Möhlau indole synthesis involves the reaction of an N-acylated amino acid with a carbonyl compound in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Scientific Research Applications
Methyl 1-cinnamoyl-1H-indole-3-carboxylate has been extensively studied for its potential pharmacological properties. The compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
methyl 1-[(E)-3-phenylprop-2-enoyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-23-19(22)16-13-20(17-10-6-5-9-15(16)17)18(21)12-11-14-7-3-2-4-8-14/h2-13H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNFKNWJSOLQIR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

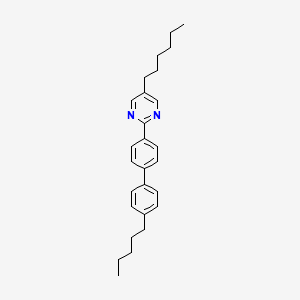
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5321900.png)
![4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)
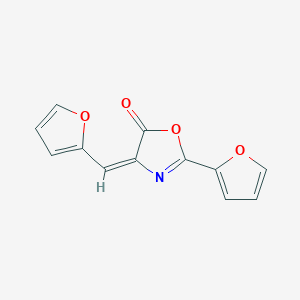
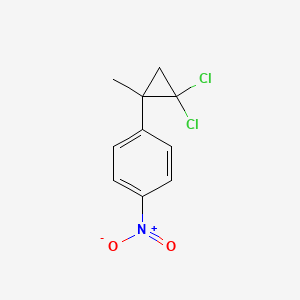
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)
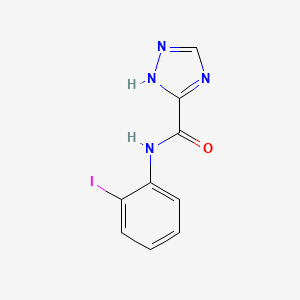
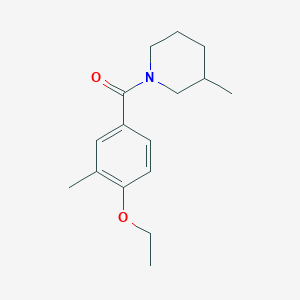
![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5321982.png)
![ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5321986.png)